2-[3-(pyrazin-2-yl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]propanoic acid
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Overview
Description
2-[3-(pyrazin-2-yl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]propanoic acid is a complex organic compound featuring a pyrazine ring, a triazole ring, and a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(pyrazin-2-yl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]propanoic acid typically involves multi-step organic reactionsSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, which are crucial for commercial applications .
Chemical Reactions Analysis
Types of Reactions
2-[3-(pyrazin-2-yl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrazine ring can be reduced under specific conditions.
Substitution: The triazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired products .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the triazole ring .
Scientific Research Applications
2-[3-(pyrazin-2-yl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]propanoic acid has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and materials.
Biology: It is used in studies related to enzyme inhibition and protein-ligand interactions.
Medicine: The compound is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is used in the development of new materials with specific properties, such as conductivity and stability
Mechanism of Action
The mechanism of action of 2-[3-(pyrazin-2-yl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]propanoic acid involves its interaction with specific molecular targets. The pyrazine and triazole rings can bind to active sites of enzymes or receptors, modulating their activity. The sulfanyl group may also play a role in redox reactions, influencing the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
3-(pyrazin-2-yl)propanoic acid: Similar structure but lacks the triazole and sulfanyl groups.
2,5-pyrazinedicarboxylic acid: Contains two carboxylic acid groups but lacks the triazole and sulfanyl groups.
4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide: Contains a pyrazole ring but differs significantly in structure and functional groups .
Uniqueness
The uniqueness of 2-[3-(pyrazin-2-yl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]propanoic acid lies in its combination of the pyrazine, triazole, and sulfanyl groups, which confer distinct chemical and biological properties. This combination makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C9H9N5O2S |
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Molecular Weight |
251.27 g/mol |
IUPAC Name |
2-(3-pyrazin-2-yl-5-sulfanylidene-1H-1,2,4-triazol-4-yl)propanoic acid |
InChI |
InChI=1S/C9H9N5O2S/c1-5(8(15)16)14-7(12-13-9(14)17)6-4-10-2-3-11-6/h2-5H,1H3,(H,13,17)(H,15,16) |
InChI Key |
QEQQVRTUUIMZOA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)O)N1C(=NNC1=S)C2=NC=CN=C2 |
Origin of Product |
United States |
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